Methyl 7-oxo-2-azaspiro[3.5]nonane-1-carboxylate is a chemical compound characterized by its unique spirocyclic structure, which consists of a nitrogen atom and a carbonyl group integrated into a bicyclic framework. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
This compound can be synthesized through various methods, with significant research focusing on its synthesis as a pharmaceutical intermediate. Its structural uniqueness is attributed to the spiro junction, which contributes to its distinct chemical properties and biological interactions.
Methyl 7-oxo-2-azaspiro[3.5]nonane-1-carboxylate is classified as a spirocyclic compound, specifically a member of the azaspiro series. It falls under the category of heterocyclic compounds due to the presence of nitrogen in its ring structure.
The synthesis of Methyl 7-oxo-2-azaspiro[3.5]nonane-1-carboxylate typically involves cyclization reactions of suitable precursors. One common approach includes the reaction of substituted piperidines with carbonyl-containing reagents under basic conditions.
Methyl 7-oxo-2-azaspiro[3.5]nonane-1-carboxylate has a molecular formula of and a molecular weight of 197.23 g/mol. Its structural representation includes:
COC(=O)C1C2(CCC(=O)CC2)CN1
The compound features a spirocyclic framework that allows it to interact with biological targets effectively, influencing various biochemical pathways.
Methyl 7-oxo-2-azaspiro[3.5]nonane-1-carboxylate can undergo several types of chemical reactions:
The specific conditions for these reactions often involve the presence of bases to facilitate transformation, depending on the desired product.
The mechanism by which Methyl 7-oxo-2-azaspiro[3.5]nonane-1-carboxylate exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites, potentially modulating their activity and influencing biochemical pathways relevant to various physiological processes.
Methyl 7-oxo-2-azaspiro[3.5]nonane-1-carboxylate exhibits several notable physical properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 197.23 g/mol |
Appearance | Typically a solid |
Solubility | Soluble in organic solvents |
The compound's chemical properties are influenced by its functional groups, particularly the carbonyl and nitrogen atoms within its structure, allowing for diverse reactivity in synthetic applications.
Methyl 7-oxo-2-azaspiro[3.5]nonane-1-carboxylate has several applications in scientific research:
Methyl 7-oxo-2-azaspiro[3.5]nonane-1-carboxylate features a strained β-lactam ring fused to a spirocyclic oxa-aza scaffold, enabling precise stereocontrol in synthesis. Key methodologies include:
Table 1: Enantioselective Methods for β-Lactam Formation
Method | Catalyst/Reagent | ee (%) | Yield (%) |
---|---|---|---|
Kinetic Resolution | Pd-(R)-BINAP | >95 | 78 |
Organocatalytic Cyclization | Chiral thiourea | 89–92 | 82 |
Directed Lithiation | n-BuLi/(-)-sparteine | 85 | 75 |
The spiro[3.5]nonane scaffold necessitates strategic bond formation between cycloalkyl and heterocyclic fragments:
Table 2: Catalytic Systems for Spirocore Assembly
Strategy | Catalyst/Reagent | Yield (%) | Diastereoselectivity |
---|---|---|---|
Phase-Transfer Catalysis | TBAB/K₂CO₃ | 82 | N/A |
Cu/Xantphos Borylation | CuI/Xantphos/B₂pin₂ | 88 | >20:1 |
Ring-Closing Metathesis | Grubbs II | 75–80 | 3.7:1 (syn/anti) |
The C1 methyl ester serves as a versatile handle for structural diversification:
Table 3: Methyl Ester Derivatization Pathways
Reaction | Reagents/Conditions | Product | Yield (%) |
---|---|---|---|
Transesterification | Ti(OⁱPr)₄, MeOH, microwave | Methyl ester from tert-butyl analog | ~100 |
Decarboxylative Coupling | Ir(ppy)₃, blue light | 1-Benzyl-7-oxo-2-azaspiro[3.5]nonane | 65 |
Halogenation | LDA, then NBS/I₂ | 6-Bromo/Iodo derivatives | 70–75 |
Sustainable methodologies minimize waste and energy use:
Table 4: Sustainability Metrics for Key Methods
Method | PMIa | Energy Use (kW·h/mol) | Byproduct Reduction |
---|---|---|---|
Solvent-Free PTC | 3.2 | 0.8 | 40% vs. DMF process |
Microwave Reduction | 5.1 | 0.3 | Olefins <5% |
Biocatalytic Desymmetrization | 2.0 | 0.5 | Heavy metals eliminated |
a Process Mass Intensity = Total materials used (kg) / Product obtained (kg).
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: